molecular formula C6H12O2 B8254388 (+)-sec-Butyl acetate CAS No. 66610-38-6

(+)-sec-Butyl acetate

Cat. No. B8254388
CAS RN: 66610-38-6
M. Wt: 116.16 g/mol
InChI Key: DCKVNWZUADLDEH-YFKPBYRVSA-N
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Description

(+)-sec-Butyl acetate is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (+)-sec-Butyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+)-sec-Butyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Catalytic Processes

  • sec-Butyl acetate is synthesized from acetic acid and sec-butyl alcohol using p-toluene sulfonic acid as a catalyst. Optimal conditions include a molar ratio of sec-butyl alcohol to acetic acid of 1.6:1, a catalyst dosage of 1.98 g, and a reaction time of 120 minutes, achieving an esterification rate of 88% (Deng Xiu-qi, 2014).
  • sec-Butyl acetate is also synthesized by the esterification of 1-butene and acetic acid catalyzed by strong acid cation exchange resin. Under specific conditions, the conversion ratio of acetic acid is 92.4%–95%, with selectivity to sec-butyl acetate at 92% (Jiang Peng-fei, 2009).

2. Industrial Applications and Process Optimization

  • sec-Butyl acetate is used in the hydrolysis process to produce sec-butyl alcohol, a key intermediate in synthesizing products like methyl ethyl ketone and herbicides. An exergy, economic, and environmental assessment was conducted to optimize this process, considering factors like energy consumption and equipment investment (Xu Huajie et al., 2021).
  • The use of sec-butyl acetate as a solvent in the processing of emulsifiable concentrates (EC) was evaluated, revealing excellent solubility for many pesticides and good compatibility with various emulsifiers (Z. Pen, 2015).

properties

IUPAC Name

[(2S)-butan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKVNWZUADLDEH-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426208
Record name UNII-RIU8FSO8HV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-sec-Butyl acetate

CAS RN

66610-38-6
Record name sec-Butyl acetate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066610386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-RIU8FSO8HV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEC-BUTYL ACETATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIU8FSO8HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Samples were analyzed on a Agilent 6890 5973 GCMS system equipped with a JW1 DB624 column with dimensions of 30 m×250μ×1.4μ. The method ran at 1 ml/min flow, with oven temperature at 40° C. for the first two minutes followed by temperature ramp at 10° C./min to a temperature of 240° C. which was held for 10 minutes. The solvent delay was set at 5 minutes. Chemical identities of compounds were confirmed by mass spectroscopic qualitative analysis on GCMS against a NIST 2011 library as well as by comparison of retention time against commercial standards. Analysis of samples with volatile alcohols was done on a Gowmac GC system using a Hayesep Q column with He and nitrogen carrier gases. Column temperature was 180° C., detector temp. was 150° C., injector temperature was 150° C., sample valve temperature was 105° C. detector current was 107 mA and injection volume was 1 microliter. Gas samples were analyzed on Varian Micro-GC instruments. Additionally, some product mixtures were analyzed for presence of lower alcohols by derivatizing the alcohol mixture by dissolving in methylene chloride, adding excess of diisopropylethylamine (DIEA), dimethylamino pyridine (DMAP) and acetyl chloride or acetic anhydride. After standing for 30 minutes the reaction mixture was analyzed by GCMS. An experiment for lower molecular weight alcohol analysis was done as follows: The liquid product (30 μl) of the reaction was dissolved in 1 ml of methylene chloride, DIEA was added with a 10 μl syringe in increments until the medium was basic, 2 mg of DMAP was added followed by acetyl chloride. The solution was allowed to stand for about a half hour until the alcohols were esterified to their acetyl derivatives. The resulting mixture was analyzed on the GCMS giving a mixture with ethyl acetate, isopropyl acetate, butyl acetate and sec-butyl acetate. These values represented the approximate percentages of ethyl, isopropyl, butyl alcohols in a sample.
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Synthesis routes and methods II

Procedure details

Using for layer (C) this adhesive composition, and as layer (A) saponified ethylene-vinyl acetate copolymer resin containing 56 mol % of vinyl acetate component, and having [η]=0.96 (in the mixture of phenol/water=85/15, at 30° C., dl/g), which was obtained by saponifying 99.5 mol % of vinyl acetate and as layer (B) poly vinyl acetate resin plasticized with 35 wt % of dioctylphthalate, co-extrusion was carried out at a die temperature of 200° C. to obtain a fine laminated article having five layers of three kinds of resin, (B)/(C)/(A)/(C)/(B). The each thickness of layers was 10 μm for (A), 100 μm for (B) and 5 μm for (C). And the article had a good peel strength of (A)/(B); 1.0 kg/cm (T peel test at 200 mm/min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
PS Skell, WL Hall - Journal of the American Chemical Society, 1964 - ACS Publications
… — 76 trap in a vacuum line represented a 31% yield from the erytfzro-acetate, a 37% yield from the
Number of citations: 35 pubs.acs.org
H Xu, X Wang, Y Zou, L Wang - Fuel, 2021 - Elsevier
… With the mature application of the synthesis method of sec-butyl acetate (SBAC) in industry, the excess capacity of SBAC gradually appears. The synthesis of SBA from SBAC has …
Number of citations: 13 www.sciencedirect.com
C Wu, Z Gao, Y Wang, Y Luo - Chemical Engineering Journal, 2018 - Elsevier
… In recent years, with the change of the production process of sec-butyl acetate (SBAC, which was produced by the addition reaction of acetic acid and 1-butene or 2-butene), the cost of …
Number of citations: 12 www.sciencedirect.com
J Nti-Gyabaah, YC Chiew - Journal of Chemical & Engineering …, 2008 - ACS Publications
A material-conserving analytical solubility measurement technique, with in-line reversed HPLC separation protocol, was employed to measure the mole fraction solubility of lovastatin in …
Number of citations: 25 pubs.acs.org
H Wang, C Wu, X Bu, W Tang, L Li, T Qiu - Chemical Engineering Journal, 2014 - Elsevier
Five acidic Imidazolium ionic liquids (ILs) were synthesized and the catalytic activity for the preparation of sec-butanol via the transesterification of sec-butyl acetate (SBAC) with …
Number of citations: 43 www.sciencedirect.com
Y Wang, Y Xu, Y Zhang, A Sun, Y Hu - Chirality, 2018 - Wiley Online Library
… esterase PHE21 as a green biocatalyst in the generation of (S)-sec-butyl acetate and (R)-sec-butyl acetate through asymmetric hydrolytic reactions and transesterification reactions. …
Number of citations: 5 onlinelibrary.wiley.com
S Le Calvé, G Le Bras… - International journal of …, 1997 - Wiley Online Library
… position in the sec-butyl acetate molecule would also increase the calculated value of k3, making it closer to the experimental value. The enhancement would be, however, less …
Number of citations: 24 onlinelibrary.wiley.com
R Borkowski, P Ausloos - Journal of the American Chemical …, 1961 - ACS Publications
… The thermal decomposition of sec-butyl acetate was … These authors pyrolyzed sec-butyl acetate by droppingthe liquid ester into … of the pyrolysis of sec-butyl acetate and sec-butyl formate …
Number of citations: 20 pubs.acs.org
J Yang, T Zeng, D Cai, L Li, W Tang… - Asia‐Pacific Journal …, 2016 - Wiley Online Library
… 2‐butanol (SBOH) via the transesterification of sec‐butyl acetate and methanol (MeOH). [SBA‐… The maximum conversion of sec‐butyl acetate (89.2%) was obtained under the optimum …
Number of citations: 15 onlinelibrary.wiley.com
AM Winer, AC Lloyd, KR Darnall, R Atkinson… - Chemical Physics …, 1977 - Elsevier
Measurements of the rates of disappearance of n-propyl and sec-butyl acetates and of tetrahydrofuran, relative to that of isobutene, in irradiated NO x -hydrocarbon mixtures in air at 1 …
Number of citations: 59 www.sciencedirect.com

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